molecular formula C16H15N5O4 B2930862 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1172012-57-5

3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2930862
CAS No.: 1172012-57-5
M. Wt: 341.327
InChI Key: FNCRWRQRLLOFCK-UHFFFAOYSA-N
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Description

3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a 2,3-dihydro-1,4-benzodioxine ring system linked to a 1,3,4-oxadiazole moiety, which is further substituted with a 1-methyl-1H-pyrazole group. Such heterocyclic frameworks are commonly investigated for their potential as biologically active scaffolds. Researchers may explore this compound for various applications, including but not limited to, use as a reference standard in analytical studies, a building block in organic synthesis, or a candidate in high-throughput screening assays to probe specific biological targets. The presence of multiple nitrogen and oxygen heterocycles suggests potential for interaction with a range of enzymes and receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and identity.

Properties

IUPAC Name

2-methyl-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-13(24-12-6-4-3-5-11(12)23-9)14(22)18-16-20-19-15(25-16)10-7-8-17-21(10)2/h3-9,13H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRWRQRLLOFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

    Dehydrating Agents: Phosphorus oxychloride, thionyl chloride

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrazole and benzodioxine rings

    Reduction Products: Reduced derivatives of the oxadiazole ring

    Substitution Products: Substituted derivatives at the pyrazole and benzodioxine rings

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems.

Biology

In biology, the compound has shown potential as a bioactive molecule with various pharmacological properties. It has been studied for its antimicrobial, anti-inflammatory, and anticancer activities .

Medicine

In medicine, the compound is being investigated as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery .

Industry

In industry, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the fields of electronics, photonics, and materials science .

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent and Scaffold Variations

  • Oxadiazole vs. Tetrazole Linkages: The target compound and the analogue from utilize a 1,3,4-oxadiazole ring, which is electronically distinct from the tetrazole ring in compound 4g . Oxadiazoles are known for their planar rigidity and hydrogen-bonding capabilities, whereas tetrazoles offer enhanced polarity and metabolic stability.
  • Pyrazole Substitution : The target compound’s 1-methylpyrazole contrasts with the 1,5-dimethylpyrazole in and the 4-methoxybenzyl group in . Methyl groups typically enhance lipophilicity, while methoxybenzyl substituents may introduce steric bulk and influence solubility.

Implications for Bioactivity

  • The oxadiazole-pyrazole motif in the target compound and may enhance binding to kinases or proteases, as seen in other drug candidates.

Biological Activity

The compound 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic derivative that integrates several bioactive moieties known for their diverse biological properties. The presence of the oxadiazole and pyrazole rings in its structure suggests potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The chemical structure can be represented as follows:

C15H16N4O4\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4

This compound features:

  • A benzodioxine backbone.
  • An oxadiazole ring that is known to exhibit various biological activities.
  • A pyrazole group that contributes to the compound's potential pharmacological effects.

Anticancer Activity

Research indicates that compounds containing 1,3,4-oxadiazole units exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown activity against various cancer cell lines including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The mechanism often involves the inhibition of tubulin polymerization or interference with cell cycle progression .

Compound TypeCell Lines TestedMechanism of Action
Oxadiazole DerivativesHeLa, CaCo-2Inhibition of tubulin polymerization
Pyrazole DerivativesVarious Cancer LinesInduction of apoptosis

Anti-inflammatory Effects

Compounds similar to the target molecule have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators. The structural motifs in the compound may enhance its interaction with these targets .

Antimicrobial Activity

The presence of the pyrazole and oxadiazole moieties has been linked to antimicrobial activity. Studies report that such compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes .

Case Studies

  • Case Study on Anticancer Activity
    • A study evaluated a series of oxadiazole derivatives including compounds similar to the target molecule against a panel of cancer cell lines. Results showed that certain derivatives had IC50 values below 10 µM against HeLa cells, indicating potent anticancer activity .
  • Case Study on Anti-inflammatory Properties
    • Research focusing on pyrazole derivatives demonstrated significant inhibition of COX enzymes in vitro. The study highlighted that modifications in the pyrazole ring could enhance anti-inflammatory efficacy .

Research Findings

Recent studies have emphasized the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds similar to This compound . Notable findings include:

  • The introduction of electron-withdrawing groups on the oxadiazole ring significantly enhances anticancer activity.
  • Modifications on the pyrazole moiety can lead to improved selectivity against specific cancer types .

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